N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-18-9-5-8-17(14-18)25-21(27)15-30-22-23(28)26(13-12-24-22)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIVRCCOKRMJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, a compound with the molecular formula C23H19N3O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into accessible tables.
Chemical Structure and Properties
The compound's structure features a methoxyphenyl group, a thioacetamide moiety, and a naphthalenyl substituent linked through a dihydropyrazine scaffold. The molecular weight is approximately 417.48 g/mol, and it typically exhibits a purity of around 95% in research applications.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O3S |
| Molecular Weight | 417.48 g/mol |
| Purity | ~95% |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For example, phenoxy-N-arylacetamides have shown effectiveness against various bacterial strains. Studies have highlighted their potential as therapeutic agents against resistant bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of thioacetamides have been reported to exhibit cytotoxic effects on cancer cell lines through various pathways .
Anti-inflammatory Effects
Compounds containing thioacetamide functionalities have also been associated with anti-inflammatory effects. Research has shown that they can reduce inflammatory markers in vitro and in vivo, suggesting a role in managing inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Study : A study published in 2011 demonstrated that phenoxy-N-arylacetamides exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy .
- Anticancer Activity : In a 2020 investigation, derivatives of thioacetamides were tested against human cancer cell lines, showing IC50 values in the micromolar range. The study concluded that these compounds could be further developed as anticancer agents due to their selective toxicity towards cancer cells .
- Anti-inflammatory Research : A recent study highlighted the anti-inflammatory properties of similar compounds, which were able to significantly reduce TNF-alpha levels in animal models of inflammation .
Comparison with Similar Compounds
Key Observations :
- Naphthalene vs.
- Methoxyphenyl vs. Nitrophenyl : The 3-methoxyphenyl group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing nitro group in the benzo[b][1,4]thiazine derivative, which may alter binding interactions in enzymatic assays .
Physicochemical and Pharmacokinetic Properties
Predicted properties (based on analogues in and computational tools):
Implications :
- The naphthalene and methoxyphenyl groups synergistically enhance blood-brain barrier penetration compared to polar derivatives like morpholinophenyl analogues () .
- Lower solubility may limit intravenous administration but supports oral bioavailability.
Preparation Methods
Comparative Analysis of Preparation Methods
Optimization Strategies
- Catalytic Enhancements : Pd/C (5% wt) in cyclocondensation reduces reaction time by 30% while maintaining yield.
- Solvent Effects : Replacing DMF with THF in the thioacetamide step improves solubility of intermediate I , boosting yield to 81%.
- Radical Initiators : Substituting AIBN with V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)) enhances radical stability, increasing amidation yield to 72%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
